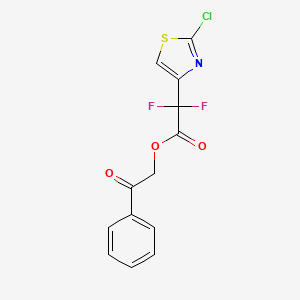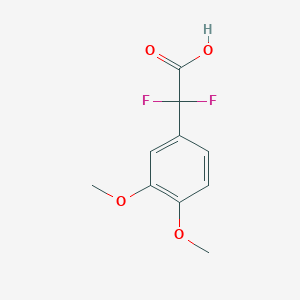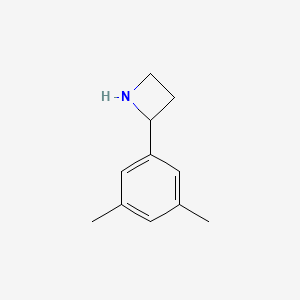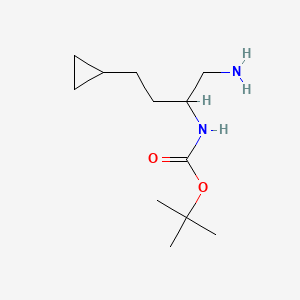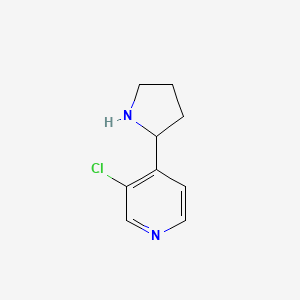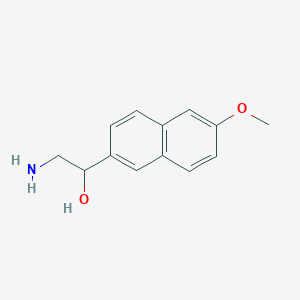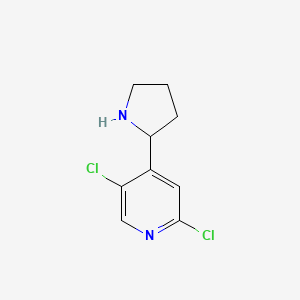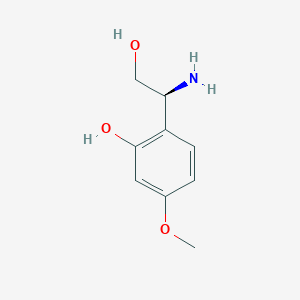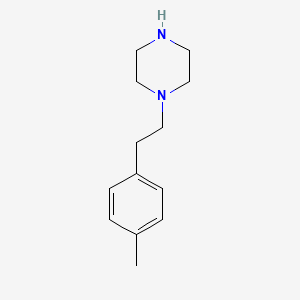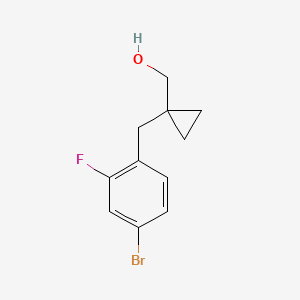
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C11H12BrFO It is a cyclopropyl derivative that features a benzyl group substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-bromo-2-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the hydrogenated derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group can introduce strain into the molecule, affecting its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(4-Chloro-2-fluorobenzyl)cyclopropyl)methanol
- (1-(4-Bromo-2-chlorobenzyl)cyclopropyl)methanol
- (1-(4-Bromo-2-methylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(4-Bromo-2-fluorobenzyl)cyclopropyl)methanol is unique due to the presence of both bromine and fluorine substituents on the benzyl group. This combination of halogens can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H12BrFO |
|---|---|
Molekulargewicht |
259.11 g/mol |
IUPAC-Name |
[1-[(4-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChI-Schlüssel |
FXLQUJVTHWSQIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C=C(C=C2)Br)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


